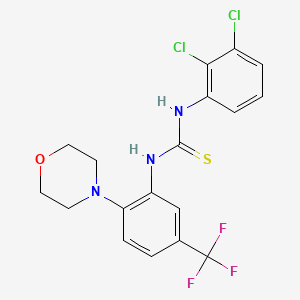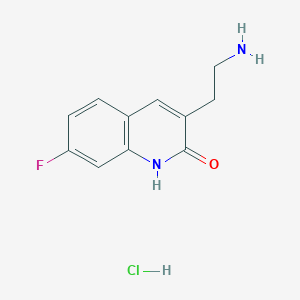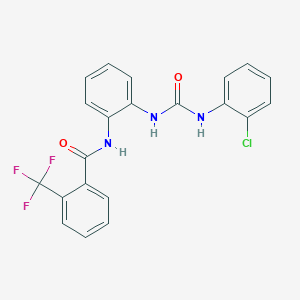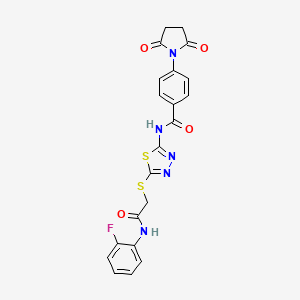![molecular formula C20H27Cl2N3 B2616993 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride CAS No. 1630907-28-6](/img/structure/B2616993.png)
3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Dibenzyl-3,7,9-triazabicyclo[331]nonane dihydrochloride is a heterocyclic compound known for its unique triazabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with formaldehyde and a secondary amine, followed by cyclization to form the triazabicyclo structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the scalability of the synthesis process, making it feasible for large-scale production.
化学反应分析
Types of Reactions
3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl groups can be replaced by other substituents using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
科学研究应用
3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Industry: The compound is utilized in the development of advanced materials and catalysts, enhancing the efficiency of industrial processes.
作用机制
The mechanism by which 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazabicyclo structure allows for specific binding to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biological pathways, making the compound valuable in both research and therapeutic contexts.
相似化合物的比较
Similar Compounds
3,7,9-Triazabicyclo[3.3.1]nonane: Lacks the benzyl groups, resulting in different chemical reactivity and applications.
3,9-Dimethyl-3,7,9-triazabicyclo[3.3.1]nonane: Substitutes benzyl groups with methyl groups, altering its physical and chemical properties.
Uniqueness
3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride is unique due to its benzyl substituents, which enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This makes it particularly useful in medicinal chemistry for the design of drugs with improved bioavailability and target specificity.
属性
IUPAC Name |
3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3.2ClH/c1-3-7-17(8-4-1)13-22-15-19-11-21-12-20(16-22)23(19)14-18-9-5-2-6-10-18;;/h1-10,19-21H,11-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOOIHFQTFYELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(N2CC3=CC=CC=C3)CN1)CC4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2616910.png)
![2-(3,4-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2616912.png)

![N-[(1R,2R)-2-[(1,4-Dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]but-2-ynamide](/img/structure/B2616917.png)

![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide](/img/structure/B2616920.png)

![5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2616923.png)

![Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2616927.png)

![2-{2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenoxy}acetamide](/img/structure/B2616931.png)
![tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate](/img/structure/B2616932.png)
![1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B2616933.png)
